Bis-PEG13-acid

Catalog No.
S1767319
CAS No.
892155-64-5
M.F
C30H58O17
M. Wt
690.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-PEG13-acid

CAS Number

892155-64-5

Product Name

Bis-PEG13-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C30H58O17

Molecular Weight

690.8 g/mol

InChI

InChI=1S/C30H58O17/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34)

InChI Key

KOVYBDAGTRVAAO-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Bis-PEG13-acid

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O

Description

The exact mass of the compound Bis-PEG13-acid is 690.3674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PROTAC Linker:

  • Bis-PEG13-acid is a PEG-based PROTAC linker. PROTAC stands for Proteolysis-Targeting Chimera, a molecule designed to degrade specific proteins within a cell.
  • The linker plays a crucial role in connecting two crucial components of a PROTAC molecule:
    • Target protein binding moiety: This binds to the protein targeted for degradation.
    • E3 ubiquitin ligase recruiting moiety: This recruits the cell's natural protein degradation machinery (ubiquitin-proteasome system) to the target protein, leading to its elimination.
  • Bis-PEG13-acid offers several advantages as a PROTAC linker:
    • Hydrophilic PEG spacer: This spacer increases the linker's water solubility, allowing it to function effectively within the cellular environment.
    • Terminal carboxylic acid groups: These groups can readily react with primary amine groups on target molecules and E3 ligase recruiting moieties, facilitating PROTAC assembly.

Bioconjugation:

  • Beyond PROTACs, Bis-PEG13-acid can be used for bioconjugation, the process of linking various biomolecules together.
  • Its terminal carboxylic acid groups enable conjugation to various biomolecules containing primary amines, such as:
    • Proteins
    • Peptides
    • Antibodies
    • Oligonucleotides
  • This conjugation allows researchers to create novel biomolecules with desired properties, such as improved stability, targeting capabilities, or therapeutic efficacy.

Bis-Polyethylene Glycol 13-acid is a synthetic compound characterized by its dual terminal carboxylic acid groups and a polyethylene glycol backbone. The chemical structure allows for enhanced solubility in aqueous environments, making it particularly useful in bioconjugation applications. This compound is often employed as a linker in the synthesis of Proteolysis Targeting Chimeras, commonly referred to as PROTACs, which are innovative molecules designed to induce targeted protein degradation.

Due to its functional groups:

  • Amide Formation: The terminal carboxylic acids can react with primary amines in the presence of coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide or Dicyclohexylcarbodiimide to form stable amide bonds. This reaction is crucial for creating conjugates with various biomolecules .
  • Esterification: The carboxylic acid groups can also undergo esterification reactions, allowing for the attachment of alcohols or phenols, which can be useful in drug delivery systems.

The biological activity of Bis-Polyethylene Glycol 13-acid is largely dependent on its application in PROTAC technology. By linking to target proteins and E3 ligases, it facilitates the ubiquitination and subsequent degradation of specific proteins within cells. This mechanism has significant implications for therapeutic interventions in various diseases, including cancer . Its hydrophilic nature enhances cellular uptake and solubility, contributing to its efficacy.

Several methods exist for synthesizing Bis-Polyethylene Glycol 13-acid:

  • Direct Polymerization: Polyethylene glycol can be polymerized to achieve the desired molecular weight, followed by functionalization with carboxylic acid groups.
  • Functional Group Modification: Starting from a PEG derivative with hydroxyl groups, carboxylic acids can be introduced through oxidation or esterification reactions.
  • Coupling Reactions: The compound can also be synthesized by coupling pre-formed PEG derivatives with carboxylic acids using standard peptide coupling techniques .

Bis-Polyethylene Glycol 13-acid has a variety of applications, including:

  • Drug Development: Utilized as a linker in PROTACs for targeted protein degradation.
  • Bioconjugation: Serves as a versatile linker for attaching drugs or probes to biomolecules.
  • Nanoparticle Formulation: Enhances the solubility and stability of nanoparticles used in drug delivery systems.

Interaction studies involving Bis-Polyethylene Glycol 13-acid primarily focus on its binding efficiency with target proteins and E3 ligases. These studies assess how effectively the compound facilitates protein degradation and how it interacts with various cellular components. The hydrophilic nature of the compound aids in its interactions within biological systems, enhancing its potential applications .

Several compounds share structural similarities with Bis-Polyethylene Glycol 13-acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
Bis-Polyethylene Glycol 8-acidShorter PEG chain with two carboxylic acidsPotentially lower solubility and reactivity
Bis-Polyethylene Glycol 12-acidIntermediate PEG chain lengthMay offer different solubility profiles
Bis-PEG13-NHS EsterContains NHS ester groupsMore reactive towards amines than carboxylic acids
Bis-Propargyl-PEG13Contains propargyl groupsEnables click chemistry applications

The unique aspect of Bis-Polyethylene Glycol 13-acid lies in its balance between hydrophilicity and reactivity, making it particularly suitable for applications that require stable linkages while maintaining solubility in biological environments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.7

Exact Mass

690.3674

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid

Dates

Modify: 2023-08-15
1: Bonache MA, Alaimo A, Malo C, Millet O, Villarroel A, González-Muñiz R. Clicked bis-PEG-peptide conjugates for studying calmodulin-Kv7.2 channel binding. Org Biomol Chem. 2014 Nov 28;12(44):8877-87. doi: 10.1039/c4ob01338g. PubMed PMID: 25264745.
2: Aroua S, Schweizer WB, Yamakoshi Y. C60 pyrrolidine bis-carboxylic acid derivative as a versatile precursor for biocompatible fullerenes. Org Lett. 2014 Mar 21;16(6):1688-91. doi: 10.1021/ol500363r. Epub 2014 Mar 7. PubMed PMID: 24606113.
3: Kakkar D, Tiwari AK, Chuttani K, Khanna A, Datta A, Singh H, Mishra AK. Design, synthesis, and antimycobacterial property of PEG-bis(INH) conjugates. Chem Biol Drug Des. 2012 Aug;80(2):245-53. doi: 10.1111/j.1747-0285.2012.01394.x. Epub 2012 May 30. PubMed PMID: 22515497.

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